molecular formula C13H14N4O B11665373 3-methyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-methyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665373
M. Wt: 242.28 g/mol
InChI Key: DSMOQBHBSHXZEQ-RIYZIHGNSA-N
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Description

3-methyl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-methylbenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

3-methyl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has been investigated for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the Schiff base linkage. This structural uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

5-methyl-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O/c1-9-3-5-11(6-4-9)8-14-17-13(18)12-7-10(2)15-16-12/h3-8H,1-2H3,(H,15,16)(H,17,18)/b14-8+

InChI Key

DSMOQBHBSHXZEQ-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C

Origin of Product

United States

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